molecular formula C15H24N2O2 B12632903 N'-Hydroxy-N-(2-methylpropyl)-N-(4-phenylbutyl)urea CAS No. 919996-60-4

N'-Hydroxy-N-(2-methylpropyl)-N-(4-phenylbutyl)urea

Cat. No.: B12632903
CAS No.: 919996-60-4
M. Wt: 264.36 g/mol
InChI Key: DCSBEJNNEOIZND-UHFFFAOYSA-N
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Description

N'-Hydroxy-N-(2-methylpropyl)-N-(4-phenylbutyl)urea is a substituted urea derivative characterized by a hydroxy group at the N'-position, a branched 2-methylpropyl (isobutyl) group, and a 4-phenylbutyl substituent. Urea derivatives are widely studied for their diverse biological activities, including pesticidal, herbicidal, and pharmaceutical applications.

Properties

CAS No.

919996-60-4

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

3-hydroxy-1-(2-methylpropyl)-1-(4-phenylbutyl)urea

InChI

InChI=1S/C15H24N2O2/c1-13(2)12-17(15(18)16-19)11-7-6-10-14-8-4-3-5-9-14/h3-5,8-9,13,19H,6-7,10-12H2,1-2H3,(H,16,18)

InChI Key

DCSBEJNNEOIZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCCCC1=CC=CC=C1)C(=O)NO

Origin of Product

United States

Biological Activity

N'-Hydroxy-N-(2-methylpropyl)-N-(4-phenylbutyl)urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₂₄N₂O
  • Molecular Weight : 288.40 g/mol

This urea derivative features a hydroxyl group, which is crucial for its biological interactions, and two distinct alkyl chains that may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect is believed to be mediated through the modulation of signal transduction pathways that regulate cell survival and proliferation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.
  • Receptor Modulation : It may also interact with receptors on the surface of cells, influencing signaling cascades that lead to apoptosis or growth inhibition .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

Study 2: Anticancer Effects

Another significant study focused on the anticancer effects of this compound on human colorectal cancer cells (HCT116). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Mechanistic studies indicated that the compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialMIC = 32 µg/mLInhibition of cell wall synthesis
AnticancerIC50 = 15 µMInduction of apoptosis via caspase activation

Comparison with Similar Compounds

Key Observations :

  • Hydroxy Group: Unique to the target compound, this group may enhance solubility and metabolic susceptibility compared to non-hydroxylated analogs like isocarbamid or fenuron .
  • Isobutyl Group : Shared with isocarbamid, this group introduces steric hindrance that could affect binding kinetics in enzymes or receptors .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from substituent effects:

  • Lipophilicity : The 4-phenylbutyl chain likely increases logP compared to fenuron (logP ~2.1) or isoproturon (logP ~3.0), aligning it with highly lipophilic agrochemicals like cumyluron .
  • Hydrogen Bonding: The N'-hydroxy group may reduce logP relative to non-polar analogs, balancing lipophilicity and aqueous solubility .

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